1-丁氧基-3,5-二氟苯

描述

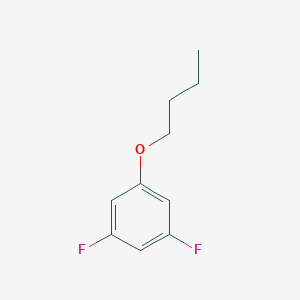

1-Butoxy-3,5-difluorobenzene is a chemical compound with the molecular formula C10H12F2O . It has a molecular weight of 186.198 g/mol .

Synthesis Analysis

The synthesis of 1-Butoxy-3,5-difluorobenzene could potentially involve electrophilic aromatic substitution . A continuous-flow double diazotization method has been reported for the synthesis of m-difluorobenzene, which could be a similar process for 1-Butoxy-3,5-difluorobenzene .Molecular Structure Analysis

The molecular structure of 1-Butoxy-3,5-difluorobenzene consists of a benzene ring with two fluorine atoms and a butoxy group attached .科学研究应用

合成和催化

超声波辅助合成: 1-丁氧基-4-硝基苯,与1-丁氧基-3,5-二氟苯密切相关,是在超声波辅助有机溶剂条件下合成的,由一种新的多位相转移催化剂催化。这种方法显著提高了反应的效率,与传统方法相比,没有超声波(Harikumar & Rajendran, 2014)。

材料和化学性质

分子间相互作用和晶体结构: 研究揭示了类似氟芳香化合物如1,2,3,5-四氟苯中微妙的分子间相互作用,突出了C–H⋯F–C氢键和短F⋯F间距在确定晶体结构中的作用。这些发现强调了这类分子中的复杂相互作用力,这可能与1-丁氧基-3,5-二氟苯相关(Thakur et al., 2010)。

能源存储和电池技术

电池的过充保护: 像3,5-二叔丁基-1,2-二甲氧基苯(DBDB)这样的化合物,与1-丁氧基-3,5-二氟苯在结构上相关,已被探讨其在通过过充保护增强锂离子电池安全性方面的潜力。这些添加剂可以通过作为氧化还原穿梭体,稳定能量存储系统,防止电池过充(Zhang et al., 2010)。

环境和生物降解研究

氟芳香化合物的生物降解: 研究已经深入探讨了二氟苯等与1-丁氧基-3,5-二氟苯相关的化合物的生物降解,评估了特定细菌菌株的微生物降解能力。了解这类化合物的生物降解途径对评估其环境影响和潜在生物修复策略至关重要(Moreira et al., 2009)。

安全和危害

属性

IUPAC Name |

1-butoxy-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O/c1-2-3-4-13-10-6-8(11)5-9(12)7-10/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOWXCOJMHANEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597351 | |

| Record name | 1-Butoxy-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butoxy-3,5-difluorobenzene | |

CAS RN |

123843-64-1 | |

| Record name | 1-Butoxy-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol](/img/structure/B169972.png)

![Diethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B169982.png)

![4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B169994.png)